molecular formula C14H14O5 B2497368 methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate CAS No. 858753-28-3

methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B2497368
CAS No.: 858753-28-3
M. Wt: 262.261
InChI Key: ZUUIBZZZBRDMBC-UHFFFAOYSA-N
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Description

Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the class of coumarins Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of 7-hydroxy-4-methylcoumarin with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
  • Methyl 2-(7-carboxymethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Uniqueness

Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-8-10-5-4-9(17-2)6-12(10)19-14(16)11(8)7-13(15)18-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUIBZZZBRDMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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